2-(1,3,4-Oxadiazol-2-yl)benzoic acid
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Overview
Description
2-(1,3,4-Oxadiazol-2-yl)benzoic acid is a heterocyclic compound that features a benzoic acid moiety fused with an oxadiazole ring. The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,4-Oxadiazol-2-yl)benzoic acid typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of benzoic acid hydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring . Another approach involves the cyclization of benzoyl hydrazine with an appropriate acid chloride under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(1,3,4-Oxadiazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and various nucleophiles.
Major Products Formed
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
2-(1,3,4-Oxadiazol-2-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(1,3,4-Oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds also contain an oxadiazole ring but differ in the position of nitrogen atoms.
1,3,4-Thiadiazole derivatives: Similar structure but with a sulfur atom replacing the oxygen in the ring.
Benzoxazole derivatives: Contain a fused benzene and oxazole ring
Uniqueness
2-(1,3,4-Oxadiazol-2-yl)benzoic acid is unique due to its specific arrangement of the oxadiazole ring and benzoic acid moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in multiple research fields make it a valuable compound .
Properties
IUPAC Name |
2-(1,3,4-oxadiazol-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-4-2-1-3-6(7)8-11-10-5-14-8/h1-5H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJPXIVRXZWYFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=CO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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